molecular formula C12H9N3O4S B2981776 2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide CAS No. 316131-73-4

2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide

Cat. No.: B2981776
CAS No.: 316131-73-4
M. Wt: 291.28
InChI Key: HHNUQTWHVVKYHD-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide is a chemical compound with the molecular formula C₁₂H₉N₃O₄S. It is a derivative of benzohydrazide and contains a nitro group and a thienyl group, making it a part of the nitrobenzene derivatives family. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide typically involves the reaction of 2-hydroxybenzohydrazide with 5-nitrothiophene-2-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base followed by nitration. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to form nitrate esters.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Common reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used to substitute the hydroxyl group, such as halides or alkyl halides.

Major Products Formed

  • Oxidation: : Formation of nitrate esters.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies due to its reactive functional groups.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide is similar to other nitrobenzene derivatives, such as:

  • 2-Hydroxy-3,5-dinitro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide

  • 2-Hydroxy-5-nitro-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide

These compounds share structural similarities but differ in the position and number of nitro groups, which can lead to variations in their chemical properties and applications.

Properties

IUPAC Name

2-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c16-10-4-2-1-3-9(10)12(17)14-13-7-8-5-6-11(20-8)15(18)19/h1-7,16H,(H,14,17)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNUQTWHVVKYHD-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.